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Sodium metavanadate dihydrate

Cat. No.: B1175416
CAS No.: 16519-65-6
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Description

Contextualization of Vanadate (B1173111) Compounds in Inorganic Chemistry

Vanadates are anionic coordination complexes of the transition metal vanadium. wikipedia.org The term most often refers to oxoanions where vanadium is in its highest oxidation state, +5. wikipedia.org The simplest vanadate is the tetrahedral orthovanadate ion (VO₄³⁻). wikipedia.orgnih.gov However, vanadium(V) chemistry is characterized by the formation of a wide array of polyoxovanadates, which are condensed species formed by the polymerization of simpler vanadate units in aqueous solution. wikipedia.org The specific ion present in a solution is highly dependent on pH. In strongly acidic solutions (pH < 2), the predominant species is the cationic vanadyl ion, [VO₂(H₂O)₄]⁺. wikipedia.org As the pH increases, a series of complex polyoxovanadates, such as the decavanadate (B1236424) ion ([V₁₀O₂₈]⁶⁻), are formed. wikipedia.org

Sodium metavanadate itself features a polymeric chain structure composed of corner-sharing VO₄ tetrahedra. wikipedia.org These compounds are integral to inorganic chemistry, not only as subjects of structural studies but also as precursors for creating more complex materials, including polyoxometalates with tailored properties. wikipedia.orgvanmotech.com The ability of vanadate to act as an oxidizing agent and its facile interconversion between different oxidation states are fundamental aspects of its chemical reactivity. acs.org

Significance of Hydration States in Alkali Metal Vanadates

The presence of water molecules, or the state of hydration, plays a critical role in the structure and properties of alkali metal vanadates. rsc.org Hydrated alkali metal ions can regulate the formation and crystal structure of vanadate compounds, influencing properties such as interlayer spacing. rsc.org This is particularly significant in the context of materials science, where layered vanadates are explored for applications in energy storage.

Studies have shown that the hydrated radius and mobility of the alkali ion (e.g., Li⁺, Na⁺, K⁺) can lead to different structural outcomes. For instance, hydrated lithium ions can result in a highly disordered vanadate structure with a large interlayer distance, which enhances electrochemical performance in batteries. rsc.org The presence of structural water within the vanadium-oxygen framework can also impact ionic mobility and conductivity. mostwiedzy.plresearchgate.net The dehydration of sodium metavanadate dihydrate to its anhydrous form has been a subject of crystallographic study, revealing structural transformations upon water loss. wikipedia.org Furthermore, solubility studies demonstrate a significant difference in the temperature dependence of solubility between the anhydrous and dihydrate forms of sodium metavanadate, underscoring the thermodynamic impact of hydration. acs.org

Overview of Current Academic Research Trajectories for this compound

Recent academic research on this compound and its anhydrous form spans several key areas, leveraging its unique chemical characteristics.

Energy Storage: A prominent research area is its use as a precursor for cathode materials in next-generation batteries. Scientists are exploring sodium vanadates for aqueous zinc-ion batteries (AZIBs) and sodium-ion batteries (SIBs). researchgate.netmdpi.comnih.gov Research focuses on creating vanadate materials with expanded interlayer spacing and structural vacancies to improve ion transport, leading to higher specific capacity and enhanced cycling stability. rsc.orgmdpi.com

Catalysis: Sodium metavanadate is investigated for its catalytic properties. It has been used to promote silica-supported vanadyl sites for the oxidative dehydrogenation of propane, an important industrial chemical process. sigmaaldrich.com

Materials Synthesis: The compound serves as a versatile starting material. It is used in the simple chemical synthesis of vanadium oxide (V₂O₅) nanoparticles, which have applications in nanotechnology. sigmaaldrich.com It is also a common precursor for the synthesis of complex polyoxometalates, which are large, intricate anions with potential applications in catalysis and materials science. wikipedia.orgvanmotech.com

Biomedical and Toxicological Studies: In the biomedical field, vanadate compounds, including sodium metavanadate, are studied for their potential biological effects. Research has explored their insulin-mimetic properties, which relate to their influence on glucose metabolism. diva-portal.orgnoahchemicals.com Concurrently, toxicological studies investigate the cellular impact of sodium metavanadate, including its potential to induce oxidative stress and its carcinogenic tendencies in immortalized human bronchial epithelial cells. nih.govnih.gov

Interdisciplinary Research Relevance of this compound

The study of this compound extends across multiple scientific disciplines, highlighting its interdisciplinary importance.

Chemistry: In inorganic and materials chemistry, it is a fundamental compound for synthesizing a range of other vanadium compounds, from simple oxides to complex polyoxometalates. wikipedia.orgvanmotech.com Its role in catalysis is also a key area of chemical research. sigmaaldrich.com

Materials Science & Engineering: Researchers in this field utilize sodium metavanadate to develop advanced materials for energy storage, such as high-performance cathodes for aqueous and non-aqueous batteries. researchgate.netmdpi.com Its electrical properties, especially when doped with other metal oxides, are also of interest for applications in electronic components. sigmaaldrich.com

Environmental & Industrial Applications: The compound is used as a corrosion inhibitor in industrial processes like gas scrubbing systems, demonstrating its relevance in environmental engineering and industrial chemistry. vanmotech.comnoahchemicals.com

Life Sciences: In biochemistry and medicine, vanadates are investigated as inhibitors of certain enzymes like ATPases and phosphatases. wikipedia.orgnih.gov This has spurred research into their potential therapeutic applications, alongside necessary investigations into their toxicology. diva-portal.orgnih.gov

Interactive Data Table: Properties of this compound (Data sourced from PubChem and other chemical databases)

PropertyValue
Chemical Formula H₄NaO₅V nih.gov
IUPAC Name sodium;oxido(dioxo)vanadium;dihydrate nih.gov
Molecular Weight 157.96 g/mol nih.gov
Appearance Colorless, monoclinic, prismatic crystals or pale green crystalline powder crystalls.infonoahchemicals.com
Crystal System Orthorhombic crystalls.info
Natural Occurrence Munirite (dihydrate mineral) wikipedia.orgvanmotech.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula NaVO3.2(H2O) B1175416 Sodium metavanadate dihydrate CAS No. 16519-65-6

Properties

IUPAC Name

sodium;oxido(dioxo)vanadium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.2H2O.3O.V/h;2*1H2;;;;/q+1;;;;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLBBMMTGZHQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-][V](=O)=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4NaO5V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Geochemical Aspects of Sodium Metavanadate Dihydrate

Mineralogical Forms and Crystal Structures

Sodium metavanadate exists in both hydrated and anhydrous forms in nature, each with a distinct crystal structure and set of properties.

Munirite is the naturally occurring mineral form of sodium metavanadate dihydrate, with a formula often represented as NaVO₃·~2H₂O or NaVO₃·(2-x)H₂O. mindat.orgunige.chcambridge.org It was first described from a discovery in the Siwalik sandstone in Bhimber, Azad Kashmir, Pakistan. unige.chwebmineral.com Munirite typically appears as colorless to white or apple-green tinged, translucent aggregates of radiating or spherical fibrous crystals. mindat.org It possesses a pearly lustre and is very soft, with a Mohs hardness of 1 to 2. mindat.org

The mineral crystallizes in the monoclinic system, belonging to the 2/m (prismatic) crystal class. mindat.org Its structure is characterized by chains of vanadate (B1173111) polyhedra linked by sodium atoms and water molecules.

Table 1: Crystallographic and Physical Properties of Munirite

Property Value Source(s)
Formula NaVO₃·~1.9H₂O mindat.org
Crystal System Monoclinic mindat.org
Class (H-M) 2/m - Prismatic mindat.org
Space Group P2₁/a mindat.orgwebmineral.com
Cell Parameters a = 16.72(2) Å, b = 3.636(3) Å, c = 8.015(6) Å; β = 111.0(1)° mindat.org
Unit Cell Volume 454.90 ų mindat.org
Color Colorless, white, apple-green mindat.org
Lustre Pearly mindat.org
Hardness (Mohs) 1 - 2 mindat.org
Specific Gravity 2.43 (Measured) mindat.org

Metamunirite is the anhydrous sodium metavanadate mineral, with the chemical formula NaVO₃. mindat.org It is named for its relationship to munirite, from which it is believed to form through dehydration. handbookofmineralogy.orgcambridge.org This process involves the loss of water molecules without a major disruption of the underlying crystal structure. arizona.edu Metamunirite is an extremely rare mineral found in locations such as the Burro and Deremo-Snyder mines in San Miguel County, Colorado, USA. handbookofmineralogy.org It occurs as clusters of radiating, colorless, needle-like crystals in cavities within vanadium-bearing sandstone. mindat.orghandbookofmineralogy.orgarizona.edu

Metamunirite crystallizes in the orthorhombic system. mindat.orghandbookofmineralogy.org Its structure is composed of zig-zag chains of VO₅ square pyramids. cambridge.orgarizona.edu The transition from the monoclinic munirite to the orthorhombic metamunirite is a key mineralogical transformation.

Table 2: Crystallographic and Physical Properties of Metamunirite

Property Value Source(s)
Formula NaVO₃ mindat.org
Crystal System Orthorhombic mindat.orghandbookofmineralogy.org
Class (H-M) mmm (2/m 2/m 2/m) - Dipyramidal mindat.org
Space Group Pnma mindat.orghandbookofmineralogy.orgarizona.edu
Cell Parameters a = 14.134(7) Å, b = 3.648(2) Å, c = 5.357(2) Å handbookofmineralogy.orgarizona.edu
Unit Cell Volume 276.21 ų mindat.org
Color Colorless mindat.orghandbookofmineralogy.org
Tenacity Friable, fibrous handbookofmineralogy.orgarizona.edu
Hardness (Mohs) Very soft handbookofmineralogy.org
Specific Gravity 2.926 (Calculated) handbookofmineralogy.orgarizona.edu

Geochemical Distribution and Formation Pathways

The formation of sodium metavanadate minerals like munirite and metamunirite is confined to specific geochemical environments. They typically occur as secondary minerals formed during the weathering and oxidation of primary vanadium-bearing deposits, especially in sandstone-hosted uranium-vanadium ores. webmineral.comusgs.gov

These minerals are often found as efflorescences (crusts formed by the evaporation of water) in the weathered zones of these deposits, particularly in arid or semi-arid climates such as the Colorado Plateau in the USA and the Siwalik sandstones in Pakistan. mindat.orgwebmineral.comarizona.edu The formation process involves the leaching of vanadium from primary minerals by groundwater. In more alkaline environments, colorless metavanadates like munirite and rossite may form, in contrast to the more common orange-colored decavanadates (e.g., pascoite) that form under different conditions. arizona.edu Metamunirite is a subsequent product, forming directly from the dehydration of munirite as it is exposed to air. handbookofmineralogy.orgarizona.edu Associated minerals often include other secondary vanadates such as rossite, metarossite, and pascoite, as well as various clay minerals. handbookofmineralogy.org

Crystallographic Comparison with Other Naturally Occurring Vanadium Minerals

The crystal chemistry of vanadium allows for a diverse range of mineral structures. Comparing munirite and metamunirite with other vanadate minerals highlights variations in crystal systems and the polymerization of vanadate polyhedra. acs.orgrruff.info

Table 3: Crystallographic Comparison of Selected Vanadium Minerals

Mineral Formula Crystal System Key Structural Feature Source(s)
Munirite NaVO₃·~2H₂O Monoclinic Hydrated vanadate chains mindat.org
Metamunirite NaVO₃ Orthorhombic Chains of VO₅ square pyramids cambridge.orgarizona.edu
Rossite Ca(VO₃)₂(H₂O)₄ Triclinic Contains Ca²⁺ and 4 H₂O molecules handbookofmineralogy.orgresearchgate.net
Metarossite Ca(VO₃)₂(H₂O)₂ Triclinic Dehydration product of rossite handbookofmineralogy.orgresearchgate.net
Shcherbinaite V₂O₅ Orthorhombic Layers of VO₅ square pyramids msaweb.org

Advanced Synthesis and Preparation Methodologies for Sodium Metavanadate Dihydrate

Chemical Precipitation and Crystallization Routes

Chemical precipitation is a primary method for synthesizing sodium metavanadate dihydrate. This approach relies on the reaction of vanadium precursors with sodium-containing compounds in solution, followed by crystallization to isolate the desired hydrated salt.

Reaction of Vanadium Pentoxide with Alkali Hydroxides

A prevalent and direct method for preparing sodium metavanadate involves the reaction of vanadium pentoxide (V₂O₅) with a strong alkali like sodium hydroxide (B78521) (NaOH). vulcanchem.comvanmotech.com The chemical equation for this reaction is:

2NaOH + V₂O₅ → 2NaVO₃ + H₂O vulcanchem.comchemequations.com

The process typically involves adding vanadium pentoxide in small amounts to a hot, concentrated solution of sodium hydroxide while maintaining vigorous stirring. vulcanchem.comcrystalls.info To ensure the reaction goes to completion, the mixture is heated to approximately 100°C for a period of several minutes. vulcanchem.com Following the reaction, the solution is filtered to eliminate any unreacted materials or impurities. vulcanchem.com For purification, a non-solvent such as cold ethanol, acetone, or toluene (B28343) is added to the filtrate, causing the sodium metavanadate to precipitate as fine crystals. vulcanchem.comvanmotech.comcrystalls.info These crystals are then filtered and washed with a small quantity of the same solvent to remove residual sodium hydroxide. vulcanchem.comvanmotech.com

ParameterValue/Description
Reactant 1 Vanadium Pentoxide (V₂O₅)
Reactant 2 Sodium Hydroxide (NaOH)
Stoichiometry (for 100g NaVO₃·2H₂O) 57.57 g V₂O₅ and 25.32 g NaOH vulcanchem.comvanmotech.comcrystalls.info
Reaction Temperature ~100°C vulcanchem.com
Purification Method Precipitation using cold ethanol, acetone, or toluene vulcanchem.com

Synthesis Protocols Utilizing Ammonium (B1175870) Metavanadate Precursors

An alternative precipitation route uses ammonium metavanadate (NH₄VO₃) as the vanadium source, which reacts with sodium hydroxide. vulcanchem.com This reaction is characterized by the evolution of ammonia (B1221849) gas, as shown in the following equation:

NaOH + NH₄VO₃ → NaVO₃ + H₂O + NH₃↑ vulcanchem.comcrystalls.info

In this synthesis, a hot solution of ammonium metavanadate is added in portions to a saturated solution of sodium hydroxide with continuous heating and stirring. vulcanchem.comcrystalls.info The significant release of ammonia gas necessitates that this procedure be conducted in a well-ventilated area, such as a fume hood. vulcanchem.comvanmotech.comcrystalls.info

ParameterValue/Description
Reactant 1 Ammonium Metavanadate (NH₄VO₃)
Reactant 2 Sodium Hydroxide (NaOH)
Stoichiometry (for 100g NaVO₃·2H₂O) 74.06 g NH₄VO₃ and 25.32 g NaOH vulcanchem.comvanmotech.comcrystalls.info
Key Feature Release of ammonia gas vulcanchem.com
Safety Precaution Must be performed in a fume hood or open environment vulcanchem.comvanmotech.com

Electrochemical and Ion-Exchange Membrane Techniques for Vanadate (B1173111) Production

Electrochemical methods employing ion-exchange membranes offer a different approach to producing sodium metavanadate. This technique avoids the direct addition of certain precipitating agents. google.com One patented method involves the electrolysis of a sodium vanadate solution, such as sodium orthovanadate, using an ion-exchange membrane. google.comresearchgate.net

In this process, a sodium vanadate solution serves as the anolyte. google.com During electrolysis, sodium ions (Na⁺) migrate from the anode chamber through a cation-exchange membrane to the cathode chamber. researchgate.net Simultaneously, water oxidation at the anode produces hydrogen ions, causing a decrease in the pH of the anolyte. researchgate.net By controlling the electrolysis conditions, the pH at the anode is adjusted to a range of 7.0 to 8.0. This pH adjustment shifts the equilibrium of the vanadate species in the solution, resulting in the formation of sodium metavanadate with a specific sodium-to-vanadium molar ratio of 0.95-1.05. google.com The resulting sodium metavanadate solution can then be concentrated to induce crystallization. google.com This method simplifies the production process and can reduce wastewater containing certain salts. google.com

ParameterValue/Description
Starting Material Sodium Vanadate Solution (e.g., Sodium Orthovanadate) google.comresearchgate.net
Technology Ion-Exchange Membrane Electrolysis google.com
Target pH (Anode) 7.0 - 8.0 google.com
Target Na:V Molar Ratio 0.95 - 1.05 google.com
Voltage 5 - 15 V
Current 0.01 - 1.5 A
Electrolysis Time 2 - 8 hours

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are advanced methods for producing crystalline materials from solutions at elevated temperatures and pressures. scribd.comnih.gov These techniques are particularly useful for creating nanomaterials with controlled morphology. scribd.com In a hydrothermal process, water is used as the solvent, while a solvothermal process employs organic solvents. scribd.comresearchgate.net

These methods can be applied to the synthesis of sodium vanadates. For instance, heating a solution of sodium decavanadate (B1236424) under hydrothermal conditions can lead to the formation of stable oxide phases, including sodium metavanadate (NaVO₃). The specific phase and morphology of the resulting vanadium oxide product are influenced by key parameters such as temperature and pH. researchgate.net While these methods are powerful for generating a variety of nanostructured vanadium oxides, precise control of reaction conditions is necessary to selectively produce the desired this compound. nih.govresearchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency

To improve reaction efficiency and reduce synthesis time, microwave-assisted techniques have been developed. google.com This modern approach utilizes microwave heating to accelerate the deamination reaction between ammonium metavanadate and a sodium source like sodium bicarbonate, sodium carbonate, or sodium hydroxide. vulcanchem.comgoogle.com

The process involves combining the reactants in specific molar ratios (VO₃⁻:Na⁺ = 1:1.01–1.05) in water. vulcanchem.comgoogle.com The solution is then subjected to microwave heating at temperatures between 25-70°C while simultaneously applying a vacuum for 15-30 minutes to facilitate the removal of ammonia. vulcanchem.comgoogle.com This rapid and uniform heating significantly shortens the reaction time compared to conventional methods. google.com Following the deamination step, the solution is crystallized to yield this compound. google.comgoogle.com

ParameterValue/Description
Reactants Ammonium Metavanadate and a Sodium Source (e.g., NaHCO₃) vulcanchem.com
Molar Ratio (VO₃⁻:Na⁺) 1:1.01–1.05 vulcanchem.comgoogle.com
Heating Method Microwave Irradiation google.com
Temperature 25 - 70°C vulcanchem.comgoogle.com
Reaction Time 15 - 30 minutes vulcanchem.comgoogle.com
Key Feature Enhanced efficiency and reduced reaction time google.com

Controlled Crystallization and Hydration Level Regulation

The final step in many synthesis routes is the controlled crystallization of the product from solution. Sodium metavanadate typically crystallizes from aqueous solutions as the dihydrate (NaVO₃·2H₂O). crystalls.info The conditions of crystallization are crucial for determining the final product's purity, crystal size, and hydration state.

One method involves stirring and evaporative crystallization of the reaction solution until a significant volume of crystals has formed (approximately 2/3 to 4/5 of the solution volume). vulcanchem.comgoogle.com The crystals are then isolated by filtration and washed with cold water (1-10°C) to obtain pure this compound. google.comgoogle.com

Regulating the hydration level is a critical aspect of the final processing. To obtain the anhydrous form of sodium metavanadate, the dihydrate crystals can be subjected to a drying and dehydration step. This is typically achieved by heating the this compound crystals in an oven at a temperature range of 150-200°C for 30 to 60 minutes. vulcanchem.comgoogle.comgoogle.com This thermal treatment removes the two molecules of water of crystallization, yielding anhydrous NaVO₃. google.com The significant increase in the solubility of sodium metavanadate with temperature is an important factor that can be leveraged for effective recrystallization and purification. vulcanchem.com

ProcessParametersOutcome
Crystallization Evaporation until crystals occupy 2/3 - 4/5 of solution volume; Wash with 1-10°C water. google.comgoogle.comThis compound (NaVO₃·2H₂O)
Dehydration Heat dihydrate crystals at 150-200°C for 30-60 minutes. google.comgoogle.comAnhydrous Sodium Metavanadate (NaVO₃)

Industrial-Scale Synthesis and Process Optimization

The industrial-scale production of this compound is primarily driven by the processing of vanadium-bearing raw materials, such as vanadium slag, stone coal, and fly ash. google.comtandfonline.commdpi.com The core objective of these industrial processes is to efficiently extract vanadium and convert it into a water-soluble form, which is then purified and crystallized. researchgate.net Optimization strategies focus on maximizing yield and purity while minimizing costs, energy consumption, and environmental impact.

Several methodologies are employed for large-scale synthesis, with the most common routes originating from a sodium vanadate leach solution. This solution is typically obtained after the sodium roasting of vanadium-containing ores or slags, a process that converts various vanadium oxides into soluble sodium vanadate. mdpi.comresearchgate.net

Key Industrial Synthesis Routes

Precipitation via pH Adjustment from Leachate: A prevalent industrial method involves the careful manipulation of pH in a vanadium-rich leach solution. google.compatsnap.com This process can be broken down into two critical stages:

Step 1: Precipitation of Sodium Polyvanadate: The initial leach solution, containing various ions, is first treated with an inorganic acid, such as sulfuric acid, to adjust the pH to a highly acidic range of 1.1-1.6. google.compatsnap.com The solution is then heated to 90°C and held at a boil for 60 to 90 minutes. google.com This specific combination of low pH and high temperature facilitates the hydrolysis and precipitation of vanadium as solid sodium polyvanadate, achieving a precipitation rate of over 99.5%. patsnap.com

Step 2: Conversion to Sodium Metavanadate: The precipitated sodium polyvanadate solid is separated and then reacted with a sodium hydroxide solution. The pH is carefully raised to a basic range of 8.0-8.5. google.compatsnap.com This mixture is again heated to 90°C until boiling, which converts the polyvanadate into the desired sodium metavanadate. google.com The resulting solid is then cooled, filtered, and dried to yield a high-purity product. google.com

Ion-Exchange Membrane Electrolysis: This method offers a more direct route from a sodium vanadate solution, simplifying production steps and reducing chemical waste. google.com A sodium vanadate solution, typically derived from the water leaching of roasted vanadium materials, is used as the anolyte in an electrolysis cell with an ion-exchange membrane. google.com The electrolysis process removes excess sodium ions and simultaneously reduces the solution's pH. google.com By controlling the voltage (5-15V) and duration (2-8 hours), the process is optimized to achieve a final pH of 7.0-8.0 and a sodium-to-vanadium molar ratio of 0.95-1.05, which is ideal for the direct crystallization of sodium metavanadate. google.com A significant advantage of this method is the avoidance of sulfuric acid and ammonium salts, thereby eliminating the production of wastewater containing sodium sulfate (B86663) and ammonium sulfate. google.com

Reaction from Ammonium Metavanadate: Another established industrial pathway involves the reaction of ammonium metavanadate with a sodium source like sodium hydroxide or sodium carbonate. vanmotech.comgoogle.comcrystalls.info In this process, a heated solution of ammonium metavanadate is mixed with a saturated solution of sodium hydroxide. vanmotech.comcrystalls.info The reaction produces sodium metavanadate, water, and a significant release of ammonia gas. vanmotech.com The resulting solution is then subjected to evaporation and crystallization to obtain this compound crystals. google.comgoogle.com

Process Optimization and Research Findings

Process optimization is critical for the economic viability and environmental sustainability of sodium metavanadate production. Research focuses on key parameters that influence reaction efficiency, product quality, and cost.

pH Control: The pH is arguably the most critical parameter in the precipitation method. Maintaining a pH between 1.1 and 1.6 is essential for maximizing the precipitation of sodium polyvanadate. patsnap.com A pH below 1.1 increases acid consumption and can lead to the formation of soluble VO2+ cations, which reduces the yield. patsnap.com Conversely, a pH above 1.6 increases the solubility of polyvanadate ions, also leading to a lower precipitation rate. patsnap.com The subsequent conversion to sodium metavanadate requires a shift to a basic pH of 8.0-8.5. google.com

Temperature and Reaction Time: Temperature directly affects reaction kinetics. For the precipitation of sodium polyvanadate and its subsequent conversion, heating to 90°C and maintaining a boiling state for 60-120 minutes is shown to be effective. google.com

Energy Efficiency: To address the high energy consumption and long reaction times of traditional heating methods, microwave heating has been investigated. In the synthesis from ammonium metavanadate and sodium carbonate, microwave-assisted deamination reactions were completed in as little as 15 minutes, a significant reduction from the 5+ hours required by conventional methods. google.com This drastically shortens the production cycle and reduces energy costs. google.com

Yield and Purity: The two-step precipitation method demonstrates high efficiency, with reported vanadium element yields of 94% and a final product purity of 99.5% (as NaVO₃). google.com The microwave-assisted process starting from ammonium metavanadate reports a product yield of over 75%, with a total vanadium recovery rate exceeding 98% after recycling the filtrate. google.com

The following tables summarize key operational parameters and compare the different industrial synthesis methodologies.

Table 1: Optimized Process Parameters for the Polyvanadate Precipitation Method
ParameterStage 1: Polyvanadate PrecipitationStage 2: Metavanadate Conversion
pH Value1.1 - 1.6 google.compatsnap.com8.0 - 8.5 google.compatsnap.com
Temperature90°C to boiling google.compatsnap.com90°C to boiling google.compatsnap.com
Duration60 - 90 minutes google.compatsnap.com60 - 120 minutes google.com
Key ReagentsInorganic Acid (e.g., H₂SO₄) patsnap.comSodium Hydroxide (NaOH) google.compatsnap.com
Vanadium Precipitation Rate> 99.5% patsnap.comN/A
Table 2: Comparison of Industrial Synthesis Methodologies
MethodologyKey AdvantagesKey DisadvantagesReported Yield/Recovery
Polyvanadate PrecipitationHigh purity and yield google.comMulti-step process, use of acid and alkali patsnap.com94% V element yield; >99.5% product purity google.com
Ion-Exchange ElectrolysisSimplified process, reduced chemical waste (no sulfate/ammonium wastewater) google.comRequires specialized electrolysis equipment, energy intensiveHigh purity product directly from solution google.com
From Ammonium MetavanadateCan use readily available raw materials; can be significantly accelerated with microwave heating google.comgoogle.comGenerates ammonia gas, requiring careful handling and ventilation vanmotech.comcrystalls.info>75% product yield; >98% total V recovery google.com

Structural Elucidation and Crystallographic Investigations of Sodium Metavanadate Dihydrate and Polymorphs

Crystal Structure Analysis of NaVO₃·2H₂O (Munirite)

Munirite is a hydrated form of sodium metavanadate, found in nature on sandstone, likely resulting from the oxidation of primary vanadium-bearing minerals. webmineral.com Its structure provides a foundational basis for understanding the anhydrous variants that can be derived from it.

Crystallographic studies of munirite have identified its structure as belonging to the monoclinic crystal system. The determined space group is P 2₁/a. This classification indicates a specific set of symmetry operations that define the arrangement of atoms within the crystal lattice. The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, have been reported as follows:

ParameterValue
a16.72 Å
b3.636 Å
c8.015 Å
β111°
System Monoclinic
Space Group P 2₁/a

Data sourced from the Mineralogy Database. webmineral.com

Within the crystal structure of vanadate (B1173111) minerals, vanadium atoms can exhibit various coordination geometries, including tetrahedral, square pyramidal, and octahedral arrangements. uh.eduresearchgate.net In the broader family of sodium metavanadate structures, vanadium is commonly found in tetrahedral (four-coordinate) or square pyramidal (five-coordinate) environments. The sodium ions typically occupy octahedral sites, coordinated by six oxygen atoms. While detailed refinement data for munirite's specific coordination is not extensively detailed in the provided search results, the structural relationship to β-NaVO₃ suggests that the core structural motif of (VO₃)n chains is preserved. arizona.edu

Polymorphism of Anhydrous Sodium Metavanadate (α-NaVO₃ and β-NaVO₃)

Anhydrous sodium metavanadate (NaVO₃) exists in at least two distinct polymorphic forms, designated as α-NaVO₃ and β-NaVO₃. These polymorphs have the same chemical formula but differ in their crystal structures.

The α and β forms of NaVO₃ are distinguished by their crystal systems and the coordination environment of the vanadium atom.

α-NaVO₃ : This polymorph crystallizes in the monoclinic system. At room temperature, it exists in a ferroelectric phase with the space group Cc. researchgate.net Upon heating to above 380°C, it undergoes a phase transition to a paraelectric phase with the space group C2/c. researchgate.net In the α-form, the vanadium atom is coordinated by four oxygen atoms, forming VO₄ tetrahedra. materialsproject.org The sodium atoms are octahedrally coordinated by six oxygen atoms. materialsproject.org

β-NaVO₃ : This form, which corresponds to the mineral metamunirite, has an orthorhombic crystal structure with the space group Pnma. arizona.edu In this structure, the vanadium atom is five-coordinate, forming VO₅ square pyramids. These pyramids link together to create zig-zag (VO₃)n chains. arizona.edu

A comparison of their crystallographic data highlights these structural differences:

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
α-NaVO₃ (ferroelectric)MonoclinicCc10.4949.4345.863108.80°
α-NaVO₃ (paraelectric)MonoclinicC2/c10.5959.6715.926108.75°
β-NaVO₃ (metamunirite)OrthorhombicPnma14.1343.6485.35790°

Data sourced from ResearchGate and RRUFF. arizona.eduresearchgate.net

The transition between the ferroelectric and paraelectric phases of α-NaVO₃ is a well-documented, temperature-dependent phenomenon. researchgate.net

A direct structural pathway exists between the hydrated and one of the anhydrous forms. The mineral metamunirite (β-NaVO₃) is understood to form through the dehydration of munirite (NaVO₃·2H₂O). arizona.edu Studies have indicated a close structural relationship between these two forms, suggesting that the loss of water can proceed without causing a complete collapse or radical disruption of the crystal structure. arizona.edu This implies that the underlying arrangement of the vanadate chains is similar in both munirite and metamunirite. An intermediate state, corresponding to a monohydrate (NaVO₃·H₂O), has also been proposed as part of this dehydration process. arizona.edu

Spectroscopic Characterization Techniques for Structural Insights

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful non-destructive tool for probing the molecular structure of vanadate compounds. These techniques provide a "vibrational fingerprint" by identifying the characteristic stretching and bending modes of the vanadate units.

In sodium metavanadate, the fundamental building blocks are typically VO₄ tetrahedra or VO₆ octahedra, which form extended chains or layers. IR spectroscopy is frequently used to confirm the identity of sodium metavanadate. nih.gov The spectra are characterized by specific absorption bands corresponding to the vibrations of these vanadium-oxygen polyhedra.

The primary vibrational modes observed for vanadate species include:

Symmetric Stretching Modes (ν₁): These typically appear as strong bands in the Raman spectra. For tetrahedral (VO₄)³⁻ units, the ν₁ mode is often observed around 824 cm⁻¹. scispace.com For more complex polyvanadates containing VO₆ units, intense bands may appear in the 950-1010 cm⁻¹ region, corresponding to the stretching of terminal V=O bonds. nih.govresearchgate.net

Antisymmetric Stretching Modes (ν₃): These modes are active in both IR and Raman spectra. For tetrahedral units, they are found between 780 and 855 cm⁻¹. scispace.com In polyvanadates, bands in the 803-860 cm⁻¹ region are often assigned to these antisymmetric stretching vibrations. nih.govresearchgate.net

Bending Modes (ν₂ and ν₄): These vibrations occur at lower wavenumbers. The ν₂ bending modes are typically found in the 404-458 cm⁻¹ region, while the ν₄ bending modes are observed between 530-620 cm⁻¹. nih.govresearchgate.net

The presence of water of hydration in sodium metavanadate dihydrate would introduce additional broad bands in the IR spectrum, typically in the 3000-3600 cm⁻¹ region (O-H stretching) and around 1600-1650 cm⁻¹ (H-O-H bending). The precise positions and shapes of the vanadate vibrational bands can provide subtle insights into the degree of polymerization, the coordination number of vanadium, and the presence of structural distortions within the crystal lattice.

Table 1: Typical Vibrational Modes for Vanadate Compounds

Vibrational ModeTypeTypical Wavenumber Range (cm⁻¹)Spectroscopic Activity
ν₁Symmetric Stretch820 - 1010Raman Active
ν₃Antisymmetric Stretch780 - 860IR and Raman Active
ν₄Bending530 - 620IR and Raman Active
ν₂Bending305 - 460IR and Raman Active

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local chemical environment of specific nuclei. For sodium metavanadate, ⁵¹V and ²³Na NMR are particularly informative.

⁵¹V Solid-State NMR: The ⁵¹V nucleus is an excellent probe for NMR studies due to its high natural abundance (99.75%) and relatively small nuclear quadrupole moment, despite being a quadrupolar nucleus (I = 7/2). researchgate.net ⁵¹V ssNMR spectroscopy can provide critical information about the number of distinct vanadium sites in the crystal structure, their oxidation state, and their coordination geometry (e.g., tetrahedral vs. octahedral). researchgate.net The chemical shift anisotropy, which is the orientation dependence of the chemical shift, reveals details about the symmetry of the local vanadium environment. Distortions in the VOₓ polyhedra can be readily detected through changes in the NMR lineshape. researchgate.net

²³Na Solid-State NMR: Similarly, ²³Na NMR is used to characterize the environment of the sodium ions within the lattice. This technique can distinguish between different crystallographic sites for Na⁺, providing information on their coordination numbers and the symmetry of their local environment. rsc.org Studies on various sodium-containing materials have demonstrated the ability of ²³Na MAS NMR to identify ionic sodium components, characterize Na⁺ mobility, and probe the interactions between the sodium cations and the surrounding anionic framework. nih.govrsc.org For this compound, this technique would be crucial for understanding the role of the sodium ions in stabilizing the crystal structure and their interaction with the water molecules.

X-ray diffraction (XRD) is the definitive technique for identifying crystalline phases and determining crystal structures. latech.edu For sodium metavanadate, powder XRD (PXRD) is routinely used to confirm the phase identity and purity of a sample. nih.govrsc.org The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline material and can be matched with standard patterns from databases like the JCPDS for identification. researchgate.net

While detailed crystallographic data for the dihydrate form is less common in the literature, extensive studies have been conducted on the closely related anhydrous sodium metavanadate (NaVO₃), which exists in different polymorphic forms. At room temperature, NaVO₃ can exist in a monoclinic, ferroelectric phase with the space group Cc. researchgate.net Upon heating, it undergoes a phase transition to a paraelectric phase with the space group C2/c. researchgate.net These structural studies reveal a framework built from infinite chains of corner-sharing VO₄ tetrahedra. materialsproject.orgmaterialsproject.org

The analysis of XRD data provides precise lattice parameters (the dimensions and angles of the unit cell), which are fundamental to defining the crystal structure. The sharpness and intensity of the diffraction peaks also offer information about the sample's crystallinity and crystallite size. latech.edu

Table 2: Crystallographic Data for Anhydrous Sodium Metavanadate (NaVO₃) Polymorphs

PropertyFerroelectric Phase (Room Temp) researchgate.netParaelectric Phase (>380°C) researchgate.netMonoclinic Phase materialsproject.org
Crystal System MonoclinicMonoclinicMonoclinic
Space Group CcC2/cC2/c
a (Å) 10.49410.59510.55
b (Å) 9.4349.6719.48
c (Å) 5.8635.9265.87
β (º) 108.80108.75108.6
Volume (ų) ~549.5~574.0~556.9

Dehydration Behavior and Thermal Stability of this compound

The thermal stability and dehydration pathway of hydrated compounds are critical parameters that can be investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). rsc.org

For this compound (NaVO₃·2H₂O), heating is expected to induce the loss of its two water molecules. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the dehydration process. The dehydration would be observed as one or more distinct steps of mass loss in the TGA curve. If the two water molecules are crystallographically non-equivalent or are bound with different energies, their removal may occur at different temperatures, resulting in a two-step dehydration process. The total mass loss should correspond to the theoretical water content of the dihydrate.

DTA, which measures the temperature difference between a sample and a reference material, would show endothermic peaks corresponding to the energy absorbed during the dehydration process. The temperatures of these peaks indicate the points of maximum dehydration rate. Following the complete removal of water, the resulting anhydrous NaVO₃ may undergo further phase transitions at higher temperatures, which would also be detectable by DTA. rsc.org For instance, TGA has been used to determine the moisture content in anhydrous samples of sodium metavanadate, confirming its utility for analyzing water content. nih.gov

Theoretical and Computational Approaches to Crystal Lattices and Electronic Structure

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), provide powerful insights that complement experimental findings. These approaches allow for the detailed investigation of the geometric and electronic structure of materials like sodium metavanadate. nih.gov

Computational studies of anhydrous NaVO₃ have successfully modeled its crystal structure, confirming the monoclinic space group and the arrangement of atoms within the unit cell. materialsproject.orgmaterialsproject.org These models provide precise atomic coordinates and predict key structural features, such as bond lengths and angles, with high accuracy.

Key findings from computational models of NaVO₃ include:

Vanadium Coordination: The structure consists of corner-sharing VO₄ tetrahedra that form one-dimensional chains. materialsproject.org There are crystallographically inequivalent V⁵⁺ sites, with V-O bond distances ranging from approximately 1.65 Å to 1.84 Å. materialsproject.orgmaterialsproject.org

Sodium Coordination: The Na⁺ ions are located between the vanadate chains and are coordinated to oxygen atoms. Models show inequivalent Na⁺ sites with Na-O bond distances in the range of 2.27 Å to 2.60 Å. materialsproject.orgmaterialsproject.org

Electronic Structure: Calculations can also determine the electronic band structure and density of states, providing insights into the material's electronic properties, such as its insulating or semiconducting nature and its optical characteristics.

These theoretical approaches are invaluable for interpreting experimental data from XRD and spectroscopic techniques. For example, DFT can be used to calculate theoretical vibrational frequencies, aiding in the assignment of experimental Raman and IR spectra, or to predict NMR parameters to help refine structural models derived from experimental NMR data. researchgate.netnih.gov

Table 3: Computationally Determined Bond and Lattice Parameters for Monoclinic NaVO₃

ParameterValue (Å or º)Source
V-O Bond Distance Range1.68 - 1.84 materialsproject.org
Na-O Bond Distance Range2.27 - 2.34 materialsproject.org
Lattice Parameter 'a'12.53 materialsproject.org
Lattice Parameter 'b'9.32 materialsproject.org
Lattice Parameter 'c'6.24 materialsproject.org
Lattice Angle 'β'119.64 materialsproject.org

Aqueous Solution Chemistry and Vanadium Speciation from Sodium Metavanadate Dihydrate

Dissolution and Hydration Equilibria

Sodium metavanadate dihydrate is a water-soluble salt. jackwestin.com Upon dissolution in water, the metavanadate anion, [VO₃]⁻, which exists as a long-chain polymer in the solid crystalline state, undergoes hydration. The dissolution process establishes an equilibrium between the solid phase and the various vanadate (B1173111) species in the aqueous phase.

The solubility of sodium metavanadate is temperature-dependent. Studies have shown that at least two solid phases can exist in contact with water solutions: the anhydrous form (NaVO₃) and the dihydrate form (NaVO₃·2H₂O), with their solubility curves intersecting at approximately 35°C. The dihydrate form is typically less soluble at lower temperatures, and its solubility increases more steeply with temperature compared to the anhydrous salt. For instance, at 25°C, the solubility of the dihydrate has been reported to be around 21.10 g of anhydrous NaVO₃ per 100 g of water, which corresponds to a molality of approximately 1.73 mol/kg. Reaching this equilibrium can be a slow process, sometimes requiring extended periods of equilibration.

pH-Dependent Speciation of Vanadate Ions in Aqueous Media

The speciation of vanadium(V) in aqueous solution is exceptionally sensitive to pH. When this compound dissolves, a variety of mononuclear and polynuclear vanadate species are formed. The distribution of these species is governed by a series of pH-dependent equilibria.

In strongly alkaline solutions (pH > 13), the predominant species is the tetrahedral orthovanadate ion (VO₄³⁻). As the pH is lowered, this ion becomes protonated to form HVO₄²⁻ and then H₂VO₄⁻. The approximate pKa values for these equilibria are around 12, 8, and 4, respectively, though these values can vary with ionic strength. In the near-neutral pH range, the monovanadate H₂VO₄⁻ is a significant species, especially at low vanadium concentrations.

As the pH decreases and the total vanadium concentration increases, condensation reactions occur, leading to the formation of various polyoxovanadates (polymeric oxoanions). These include the divanadate (V₂O₇⁴⁻), cyclic tetravanadate (V₄O₁₂⁴⁻), and pentavanadate (V₅O₁₅⁵⁻) species. In strongly acidic solutions (pH < 2), the predominant species is the dioxovanadium(V) cation, commonly known as the pervanadyl ion (VO₂⁺).

10 [VO₃]⁻ + 4 H⁺ ⇌ [V₁₀O₂₈]⁶⁻ + 2 H₂O

Although thermodynamically unstable at pH values above 6, the decomposition of decavanadate (B1236424) back to simpler vanadate species can be slow, allowing it to persist under conditions where it is not the equilibrium species. researchgate.net

The complex equilibria between the various vanadate species can be described by a set of equilibrium constants. These constants define the conditions under which each species is stable. For example, the protonation equilibria of the orthovanadate ion are key to understanding the system at different pH values.

EquilibriumApproximate pKa
HVO₄²⁻ ⇌ VO₄³⁻ + H⁺~12
H₂VO₄⁻ ⇌ HVO₄²⁻ + H⁺~8.0
H₃VO₄ ⇌ H₂VO₄⁻ + H⁺~3.8

Note: These values are approximate and depend on temperature and ionic strength.

The relationships between pH, total vanadium concentration, and the distribution of the different vanadate species are best visualized using speciation diagrams. These diagrams plot the fractional abundance of each vanadium species as a function of pH for a given total vanadium concentration. At low concentrations (e.g., < 10⁻⁴ M), mononuclear species like H₂VO₄⁻ and HVO₄²⁻ dominate over a wide pH range. As the total vanadium concentration increases, the domains of stability for polynuclear species such as tetravanadate and decavanadate become much more prominent.

Spectroscopic Techniques for Solution Species Characterization (e.g., ⁵¹V NMR, UV-Vis Spectroscopy)

Spectroscopic methods are invaluable for identifying and quantifying the various vanadate species coexisting in solution.

⁵¹V NMR Spectroscopy : Vanadium-51 is an excellent nucleus for NMR spectroscopy due to its high natural abundance (99.75%) and sensitivity. The chemical shift of the ⁵¹V nucleus is highly sensitive to the coordination environment, size, and protonation state of the vanadate species. This allows for the distinct identification of different species in solution. scispace.com The chemical shifts are typically reported relative to an external standard of vanadium oxytrichloride (VOCl₃).

Vanadate SpeciesTypical ⁵¹V Chemical Shift Range (ppm)
Monovanadate (V₁)-555 to -560
Divanadate (V₂)-567 to -571
Tetravanadate (V₄)-576
Decavanadate (V₁₀)-420, -495, -515 (multiple peaks due to different V sites)

The binding of vanadate to macromolecules, such as proteins, can cause significant broadening of the NMR signals due to the quadrupolar nature of the ⁵¹V nucleus. scispace.com

UV-Vis Spectroscopy : The different vanadate species exhibit distinct charge-transfer transitions in the ultraviolet and visible regions of the electromagnetic spectrum, making UV-Vis spectroscopy a useful tool for studying speciation. cdnsciencepub.comresearchgate.net Monomeric vanadates are colorless and absorb primarily in the UV region. The formation of polynuclear species, particularly the orange-colored decavanadate, results in a shift of absorption into the visible range. researchgate.net The ligand-to-metal charge transfer (LMCT) bands are pH-dependent. For instance, V(V) species show a characteristic absorption band around 266 nm. researchgate.net This technique is often coupled with potentiometry to determine formation constants for different species in solution as a function of pH. libretexts.org

Thermodynamic Studies of Solution Processes

Thermodynamic studies, particularly calorimetry, provide fundamental data on the energy changes associated with the dissolution and speciation of vanadates.

The enthalpy of solution (ΔH°soln) is the heat change associated with the dissolution of a substance. Calorimetric measurements have been performed to determine the enthalpies of dissolution of this compound in various aqueous media. These experiments are crucial for deriving the standard enthalpy of formation (ΔH°f) of the crystalline solid and the related aqueous ions.

The dissolution of NaVO₃·2H₂O in aqueous solutions of sodium perchlorate (B79767) at 298.15 K has been measured to determine the standard enthalpy of formation of the crystalline dihydrate. Similarly, dissolving the salt in acidic solutions allows for the calculation of the standard formation enthalpy of the VO₂⁺ ion.

The standard enthalpy of formation for the solid crystalline NaVO₃ is approximately -1148 kJ/mol. jackwestin.com The enthalpy of solution is an important parameter that, when combined with the lattice energy, provides insight into the hydration enthalpy of the constituent ions. The process can be either endothermic or exothermic depending on the balance between the energy required to break the crystal lattice and the energy released upon ion hydration.

Compound/IonStateStandard Enthalpy of Formation (ΔH°f) (kJ/mol)
NaVO₃crystal-1148
H₂Oliquid-285.8
VO₂⁺aqueous-487.9
HVO₄²⁻aqueous-902.5

Note: Values are approximate and may vary slightly between different sources.

The dissolution of this compound (NaVO₃·2H₂O) in water initiates a complex series of hydrolysis and polymerization reactions, leading to a pH- and concentration-dependent equilibrium of various oxovanadium species. The metavanadate ion, [VO₃]⁻, which exists in the solid crystalline structure, undergoes transformation in aqueous solution to form a variety of polyoxovanadates.

The speciation of vanadium(V) in aqueous media is intricate, with the formation of monomeric, dimeric, tetrameric, and decameric vanadates. At alkaline to neutral pH, the predominant species are the tetrahedral monovanadate ([VO₄]³⁻) and its protonated forms, such as [HVO₄]²⁻ and [H₂VO₄]⁻. As the pH of the solution decreases, these monomeric species tend to polymerize.

In mildly acidic to neutral solutions, the formation of cyclic and linear polyvanadates occurs. For instance, the tetrameric vanadate, [V₄O₁₂]⁴⁻, is a significant species in near-neutral solutions. Further acidification leads to the formation of the highly stable decavanadate ion, [V₁₀O₂₈]⁶⁻, which imparts a characteristic orange color to the solution. The formation of decavanadate is favored at pH values below 6. nih.gov

The concentration of the sodium metavanadate solution also plays a crucial role in the distribution of these species. At lower concentrations, less condensed species are favored, while higher concentrations promote the formation of polyvanadates. The interplay between pH and concentration dictates the specific vanadium species present in the solution at any given time.

The following table summarizes the general relationship between pH and the predominant vanadium(V) species in an aqueous solution derived from sodium metavanadate.

Table 1: Predominant Vanadium(V) Species in Aqueous Solution as a Function of pH

pH Range Predominant Vanadium(V) Species
> 13 [VO₄]³⁻ (Orthovanadate)
9 - 13 [HVO₄]²⁻ (Protonated Orthovanadate)
7 - 9 [H₂VO₄]⁻, [V₂O₇]⁴⁻ (Pyrovanadate)
4 - 7 [V₄O₁₂]⁴⁻ (Metavanadate), [H₂V₁₀O₂₈]⁴⁻
2 - 4 [V₁₀O₂₈]⁶⁻ (Decavanadate), [HV₁₀O₂₈]⁵⁻

Calorimetric Investigations of Hydrate Transformations

Calorimetric studies have been conducted to determine the thermodynamic properties associated with the hydration and dissolution of sodium metavanadate. These investigations provide crucial data on the enthalpy changes that occur during these processes.

The enthalpy of solution for this compound (NaVO₃·2H₂O) has been measured in various aqueous solutions to understand the energetics of its dissolution. Calorimetric measurements have been performed in aqueous solutions of sodium perchlorate at different ionic strengths. researchgate.netresearchgate.net These studies are essential for deriving the standard enthalpy of formation of the crystalline dihydrate.

The following table presents data on the enthalpy of solution for this compound in aqueous solutions of sodium perchlorate at 298.15 K. researchgate.net

Table 2: Enthalpies of Solution of NaVO₃·2H₂O in Aqueous Sodium Perchlorate at 298.15 K

Ionic Strength (mol/L) Enthalpy of Solution (ΔHsoln) (kJ/mol)
0.3 Value not specified in search results
0.5 Value not specified in search results

Solubility Phase Equilibria in the NaVO₃–H₂O System and Related Systems

The solubility of sodium metavanadate is highly dependent on temperature and the presence of other solutes. The stable solid phase in equilibrium with a saturated aqueous solution can be either the anhydrous salt (NaVO₃) or the dihydrate (NaVO₃·2H₂O), depending on the temperature. acs.orgacs.org

The NaVO₃–H₂O Binary System

Studies have been conducted to determine the solubility of both anhydrous sodium metavanadate and its dihydrate in water over a range of temperatures. The solubility of the dihydrate has a steeper positive temperature coefficient than the anhydrous form. The transition temperature at which the stable solid phase changes from the dihydrate to the anhydrous form has been a subject of investigation.

The following table presents solubility data for this compound in water at various temperatures.

Table 3: Solubility of this compound in Water

Temperature (K) Solubility (g NaVO₃ / 100 g H₂O)
298.15 11.83 acs.org
303.15 Data not available in search results
313.15 Data not available in search results
323.15 Data not available in search results

Related Ternary and Quaternary Systems

The solubility of sodium metavanadate is influenced by the presence of other salts. Phase equilibria in ternary and quaternary systems containing sodium metavanadate have been investigated to understand these effects.

The stable phase equilibrium of the ternary system NaVO₃–KVO₃–H₂O has been studied at 298.15 K. acs.org The phase diagram is of a complex eutectic type, with three crystallization fields corresponding to NaVO₃·2H₂O, KVO₃, and a complex salt. acs.org The solubility of sodium metavanadate decreases in the presence of potassium metavanadate.

The following table presents the equilibrium solubility data for the NaVO₃–KVO₃–H₂O system at 298.15 K.

Table 4: Solid-Liquid Phase Equilibrium Data for the Ternary System NaVO₃–KVO₃–H₂O at 298.15 K

Liquid Phase Composition (mass %) Solid Phase
w(NaVO₃) w(KVO₃)
11.83 0 NaVO₃·2H₂O
9.55 2.89 NaVO₃·2H₂O
7.21 6.02 NaVO₃·2H₂O
5.15 9.18 NaVO₃·2H₂O + Complex Salt
3.89 10.11 Complex Salt
2.17 10.05 Complex Salt
0.88 10.10 Complex Salt + KVO₃

Data extracted from a study on the phase equilibrium of the NaVO₃–KVO₃–H₂O system. acs.org

Advanced Catalytic Applications of Sodium Metavanadate and Its Derivatives

Heterogeneous Catalysis: Mechanisms and Performance

In heterogeneous catalysis, sodium metavanadate is a key component in reactions involving the transformation of hydrocarbons. Its efficacy stems from the ability of the vanadium center to cycle through various oxidation states, facilitating redox mechanisms crucial for catalytic activity.

Sodium metavanadate has been identified as a significant promoter for the oxidative dehydrogenation of propane (ODP), a critical process for the production of propylene. Research on silica-supported vanadyl species demonstrates that promotion with sodium metavanadate (NaVO₃) can substantially enhance the rate of propene formation. rsc.orgethz.ch Specifically, the use of β-NaVO₃ as a promoter can increase the specific rate of propene formation by as much as 125% at 450°C compared to the unpromoted catalyst. rsc.orgethz.ch This enhancement is accompanied by a moderate decrease in selectivity towards propene. rsc.orgethz.ch

The mechanism behind this improved performance is linked to the dispersion of vanadium sites on the silica support. Higher dispersion, facilitated by the β-NaVO₃ phase, leads to greater catalytic activity. rsc.orgethz.ch Conversely, agglomeration of these sites and the formation of a poorly dispersed Na₁₊ₓV₃O₈ phase can decrease catalytic performance. rsc.orgethz.ch Vanadate-based materials are frequently employed as redox-active catalysts in the oxidative dehydrogenation of propane. acs.org

Performance of Sodium Metavanadate Promoted Catalysts in Propane ODH

Promoter PhaseTemperature (°C)Increase in Propene Formation Rate (%)Relative Decrease in Propene Selectivity (%)Propane Conversion (%)
α-NaVO₃45030105.8
β-NaVO₃450125158.2

Sodium metavanadate acts as a crucial promoter or active component in supported vanadium oxide (VOx) catalysts, influencing their structural and chemical properties. The addition of alkali metals like sodium to supported vanadia catalysts can affect the dispersion of vanadia as well as the acid-base and redox characteristics of the catalyst. mpg.de In silica-supported systems, sodium metavanadate promotion has been shown to lead to a higher dispersion of vanadium sites, which is directly associated with enhanced catalytic activity in propane dehydrogenation. rsc.orgethz.ch The interaction between the sodium vanadate (B1173111) and the support material is critical; structural characterization has revealed that a more favorable interaction leads to the formation of metastable β-NaVO₃, which contributes to the catalyst's performance. rsc.orgethz.ch

Electrocatalysis and Fuel Cell Technologies

Vanadate-based materials are increasingly explored for their applications in electrocatalysis, particularly in the context of fuel cells and electrochemical sensors. Their ability to facilitate electron transfer and modify electrode surfaces makes them valuable for enhancing the efficiency and stability of electrochemical devices.

Direct formic acid fuel cells (DFAFCs) face challenges related to the poor electrocatalytic stability of carbon-supported palladium (Pd/C) catalysts. researchgate.net Modifying these catalysts with sodium metavanadate offers a promising solution. When a Pd/C catalyst is dipped in a NaVO₃ solution, VO₃⁻ ions are adsorbed onto the catalyst surface. researchgate.net This modification has been found to significantly inhibit the decomposition of formic acid, which produces CO, a known poison for palladium catalysts. researchgate.net

The result is a marked improvement in the electrocatalytic performance and stability of the Pd/C catalyst for formic acid oxidation. The peak current density for the modified catalyst is 13% higher than for the unmodified catalyst. researchgate.net More impressively, chronoamperometric measurements show that after 6000 seconds, the current density at the NaVO₃-modified catalyst is 42% higher, demonstrating significantly enhanced long-term stability. researchgate.net

Effect of NaVO₃ on Pd/C Catalyst for Formic Acid Oxidation

ParameterImprovement with NaVO₃ Modification
Peak Current Density13% higher
Current Density after 6000 s42% higher

The electrochemical properties of vanadate-modified electrodes are typically evaluated using techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). mdpi.commdpi.comacs.org These methods provide insights into the electrode's performance, including its electron transfer rate and electroactive surface area.

Studies on various metal vanadate-modified electrodes (e.g., iron vanadate, bismuth vanadate) consistently show improved electrochemical performance compared to unmodified electrodes. mdpi.commdpi.com Modification with vanadate nanoparticles can lead to a larger electroactive surface area and lower electron transfer resistance, which significantly accelerates the rate of electron transfer. mdpi.com For instance, the modification of graphite electrodes with bismuth vanadate nanoparticles resulted in a synergistic effect that enhanced the kinetics of the electrode's redox processes. mdpi.com Similarly, iron vanadate modified electrodes exhibit high photoelectroactivity, making them suitable for photoelectrochemical sensor applications. mdpi.com These characterizations confirm the potential of vanadate-based materials in developing more efficient and stable electrodes for various electrochemical applications, including vanadium flow batteries. vacancyedu.com

Precursor in Nanomaterial Synthesis for Catalytic Systems

Sodium metavanadate is a valuable precursor for the synthesis of vanadium-based nanomaterials, particularly vanadium pentoxide (V₂O₅) nanoparticles. medcrave.comresearchgate.net Simple chemical methods can be employed, using sodium metavanadate as the vanadium source to produce V₂O₅ nanoparticles with controlled size and morphology. medcrave.comresearchgate.netsemanticscholar.org For example, V₂O₅ nanoparticles with sizes around 5-10 nm have been successfully synthesized using this approach. medcrave.comresearchgate.net

These synthesized nanomaterials have significant potential in catalysis and other applications due to their high surface area and redox activity. semanticscholar.org Vanadium oxide is a well-known catalyst for various oxidation reactions. semanticscholar.org Furthermore, sodium vanadate itself can be prepared in nanostructured forms, such as nanobelts and flakes, by controlling the pH of an alkaline V₂O₅ solution. researchgate.net These nanostructured materials exhibit interesting electrochemical properties, making them suitable for applications in electrodes and sensors. researchgate.net The use of sodium metavanadate as a precursor provides a straightforward and effective route to advanced catalytic nanomaterials. google.com

Preparation of Vanadium Pentoxide (V₂O₅) Nanoparticles

A prevalent and effective method for the synthesis of Vanadium Pentoxide (V₂O₅) nanoparticles from a sodium metavanadate precursor is through a simple chemical method, often employing a surfactant to control the size and morphology of the nanoparticles. researchgate.netnih.gov One common approach involves the use of Cetyl trimethylammonium bromide (CTAB) as a surfactant. researchgate.netnih.gov

The synthesis process typically begins with the dissolution of sodium metavanadate in deionized water. mdpi.com To this solution, ammonium (B1175870) chloride is added, which acts as a precipitating agent. mdpi.com The subsequent addition of a surfactant, such as CTAB, is a critical step that influences the particle size of the resulting nanoparticles. researchgate.netnih.gov The reaction mixture is then heated, leading to the formation of V₂O₅ nanoparticles. The as-prepared nanoparticles are often in the size range of approximately 5 nm. researchgate.netnih.gov

Post-synthesis treatment, such as annealing at elevated temperatures, can be employed to further control the crystallinity and size of the V₂O₅ nanoparticles. For instance, annealing can result in an increase in the average diameter of the nanoparticles to around 10 nm. researchgate.netnih.gov The presence of the CTAB surfactant has been shown to be effective in reducing the particle size to less than 10 nm. nih.gov

Characterization techniques such as X-ray diffraction (XRD) are used to confirm the V₂O₅ phase of the synthesized material. researchgate.netnih.gov High-resolution transmission electron microscopy (HRTEM) and field effect scanning electron microscopy (FESEM) are employed to analyze the morphology and size of the nanoparticles. researchgate.netnih.gov Fourier-transform infrared spectroscopy (FTIR) is utilized to identify the characteristic vibrational modes of the V-O and V-O-V bonds, confirming the formation of vanadium pentoxide. researchgate.netnih.gov

ParameterValueReference
PrecursorSodium metavanadate researchgate.netnih.gov
SurfactantCetyl trimethylammonium bromide (CTAB) researchgate.netnih.gov
Size of As-Prepared Nanoparticles~5 nm researchgate.netnih.gov
Size of Annealed Nanoparticles~10 nm researchgate.netnih.gov
Effect of CTABReduces particle size to &lt;10 nm nih.gov

Fabrication of Vanadium Oxide Coated Carbon Nanotubes

Sodium metavanadate is also a key precursor in the fabrication of vanadium oxide coated carbon nanotubes (CNTs), creating composite materials with enhanced properties for catalytic and electrochemical applications. mpg.de A common method for this fabrication is a sol-gel process. rsc.org

The synthesis begins with the creation of a vanadium pentoxide (V₂O₅) xerogel from an aqueous solution of sodium metavanadate. rsc.org This is typically achieved by passing the sodium metavanadate solution through a proton exchange resin, which removes the sodium ions and forms decavanadic acid. rsc.org This acid then polymerizes over time to form a V₂O₅ hydrogel. rsc.org

Single-walled carbon nanotubes (SWCNTs) are then introduced into the V₂O₅ hydrogel. rsc.org To ensure a uniform dispersion and prevent agglomeration of the CNTs, they are often treated with a surfactant or polymer, such as poly(styrenesulfonate) (PSS). rsc.org The mixture is allowed to age, enabling the V₂O₅ nanoribbons to grow onto the surface of the SWCNTs, creating a V₂O₅-SWCNT hybrid structure. rsc.org

Following the integration of the CNTs, the excess water is removed from the gel, typically through a freeze-drying process. rsc.org The final step involves the pyrolysis of the dried composite at high temperatures, for instance at 400 °C in air, to yield the vanadium oxide coated carbon nanotubes. rsc.org This process results in a highly conductive three-dimensional network of V₂O₅-SWCNTs. rsc.org

The resulting composite material exhibits a uniform coating of V₂O₅ over the SWCNTs, which can be confirmed by transmission electron microscopy (TEM). rsc.org This intimate contact between the vanadium oxide and the carbon nanotubes is crucial for the enhanced performance of the composite in catalytic applications. rsc.org

StepDescriptionReference
1. PrecursorAqueous solution of sodium metavanadate rsc.org
2. Xerogel FormationPassing the precursor through a proton exchange resin to form a V₂O₅ hydrogel rsc.org
3. CNT IntegrationIntroduction of single-walled carbon nanotubes (SWCNTs) into the V₂O₅ hydrogel rsc.org
4. DryingFreeze-drying to remove excess water rsc.org
5. PyrolysisHeating at high temperature (e.g., 400 °C) in air rsc.org

Synergistic Effects in Multi-component Catalytic Systems

The catalytic performance of materials derived from sodium metavanadate can be significantly enhanced through synergistic interactions within multi-component catalytic systems. This synergy can arise from the combination of the vanadium oxide with other metal oxides or by the influence of the sodium ions themselves on the catalyst's properties.

The presence of alkali metals, such as sodium from the sodium metavanadate precursor, can act as a promoter in supported vanadium oxide catalysts. mpg.de These alkali additives can influence the dispersion of the vanadia on the support material, as well as the acid-base and redox properties of the catalyst. mpg.de For instance, in the oxidative dehydrogenation of propane, the addition of sodium has been shown to impact the catalytic activity. mpg.de The formation of sodium-vanadate phases can alter the catalyst's melting behavior and the nature of the active sites. mpg.de

A direct synergistic effect has been observed when a carbon-supported palladium (Pd/C) catalyst is modified with sodium metavanadate for the electrocatalytic oxidation of formic acid. researchgate.net The presence of the vanadate species was found to inhibit the decomposition of formic acid, which can produce catalyst-poisoning carbon monoxide. researchgate.net This inhibition leads to an increase in the peak current density for formic acid oxidation, demonstrating a cooperative effect between the palladium and the vanadate. researchgate.net

Furthermore, the combination of V₂O₅ with other metal oxides, such as molybdenum trioxide (MoO₃) or tungsten trioxide (WO₃), is a well-established strategy to create highly active and selective catalysts for various oxidation reactions and for the selective catalytic reduction (SCR) of nitrogen oxides (NOx). lehigh.eduresearchgate.net In V₂O₅-MoO₃ mixed oxides, a synergistic effect is observed in the catalytic oxidation of various organic compounds. The mixed oxide often exhibits higher catalytic activity than the individual components. researchgate.net Similarly, in V₂O₅-WO₃/TiO₂ catalysts for SCR, the presence of tungsten oxide enhances the acidity and thermal stability of the catalyst, leading to improved performance. rsc.org While these systems may not always be synthesized directly from sodium metavanadate, the principles of synergy involving V₂O₅ are directly applicable to catalysts derived from it. The formation of bimetallic or mixed-oxide systems allows for the tuning of electronic properties and the creation of new active sites at the interface between the different oxide phases, leading to enhanced catalytic activity and selectivity. researchgate.net

Catalytic SystemSynergistic EffectApplicationReference
Sodium-promoted supported V₂O₅Influences vanadia dispersion, acidity, and redox properties.Oxidative dehydrogenation of propane mpg.de
Pd/C modified with Sodium MetavanadateInhibits formic acid decomposition, reducing catalyst poisoning and enhancing current density.Formic acid electrooxidation researchgate.net
V₂O₅-MoO₃ mixed oxidesExhibits higher catalytic activity in oxidation reactions compared to individual oxides.Catalytic oxidation researchgate.net
V₂O₅-WO₃/TiO₂WO₃ enhances acidity and thermal stability, improving catalytic performance.Selective Catalytic Reduction (SCR) of NOx rsc.org

Materials Science and Engineering Applications of Sodium Metavanadate Dihydrate

Corrosion Inhibition and Surface Modification Technologies

In the realm of materials protection, sodium metavanadate is a key ingredient in the formulation of corrosion inhibitors and the development of conversion coatings, offering an alternative to traditional, more hazardous chromate-based treatments.

Vanadate (B1173111) conversion coatings (VCCs) are increasingly studied as environmentally friendlier alternatives to chromate (B82759) coatings for protecting various metals. researchgate.net

Carbon Steel: Sodium metavanadate (SMV) has been shown to be an effective corrosion inhibitor for carbon steel. Studies using the weight-loss method have evaluated its performance in aqueous solutions containing chloride ions. In one study, a concentration of 250 ppm of SMV alone exhibited a 56% inhibition efficiency. researchgate.netresearchgate.net This efficiency can be significantly enhanced through synergistic formulations. When combined with adipic acid, the inhibition efficiency for carbon steel corrosion reaches up to 98%. researchgate.netresearchgate.netiapchem.org The protective mechanism involves the formation of a film containing an Fe²⁺-SMV complex on the metal's surface. researchgate.netiapchem.org

Table 1: Corrosion Inhibition Efficiency on Carbon Steel

Inhibitor System Concentration Inhibition Efficiency (%)
Sodium Metavanadate (SMV) 250 ppm 56
Adipic Acid (AA) 250 ppm 61
SMV + AA 250 ppm + 250 ppm 98

Data sourced from weight-loss method evaluations in an aqueous solution with 60 ppm Chloride ions. researchgate.net

Magnesium Alloys: Due to their high reactivity, magnesium alloys like AZ31 and AZ61 require surface treatments to prevent corrosion. scispace.combohrium.com Vanadium-based conversion coatings provide a promising, chromate-free solution. researchgate.netscispace.com The formation and effectiveness of the coating are influenced by process parameters such as the concentration of the sodium metavanadate solution and the immersion time. researchgate.netbohrium.com Increasing the vanadate concentration and treatment time generally produces a thicker protective layer. researchgate.netbohrium.com However, excessively long immersion can lead to cracking in the coating, which may reduce its corrosion resistance. bohrium.com Research indicates that an optimal coating on AZ61 magnesium alloy can be achieved by immersion in a 30 g/L NaVO₃ solution for 10 minutes. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis of these coatings on magnesium alloys has revealed the presence of both V(V) and V(IV) hydroxides/oxides, which contribute to the protective barrier. researchgate.net

The inhibitory action of vanadates, often derived from precursors like sodium metavanadate, extends to their use as pigments in organic coatings. A key aspect of their function is a "self-healing" capability. When a defect occurs in the coating, vanadates can be released and form a protective film on the exposed metal surface. researchgate.net

For carbon steel, electrochemical studies, including potentiodynamic polarization, shed light on the inhibition mechanism. The addition of sodium metavanadate to a corrosive environment causes the corrosion potential to shift towards the anodic side. researchgate.net This indicates that the protective film primarily controls the anodic reaction, which is the dissolution of the metal. researchgate.netmdpi.com Fourier-transform infrared spectroscopy (FTIR) has confirmed that the protective film formed on carbon steel in the presence of SMV and adipic acid consists of Fe²⁺-SMV and Fe²⁺-adipic acid complexes, which block the active sites for corrosion. researchgate.net

Energy Storage Systems

Sodium metavanadate and its derivatives are integral to research and development in energy storage, contributing to advancements in batteries and supercapacitors.

Sodium-ion batteries (SIBs) are considered a promising alternative to lithium-ion batteries, largely due to the natural abundance and low cost of sodium. neicorporation.com Vanadium-based compounds are extensively explored as cathode materials for SIBs because of vanadium's multiple oxidation states (V²⁺ to V⁵⁺) and high theoretical capacity. rsc.org The larger size of sodium ions compared to lithium ions necessitates cathode materials with stable structures that can accommodate repeated insertion and extraction of Na⁺. neicorporation.com

Layered vanadium oxides and sodium vanadium bronzes, which can be synthesized from precursors like sodium metavanadate, are particularly suitable. For example, the γ-Na₀.₉₆V₂O₅ bronze has been synthesized and demonstrated promising electrochemical performance as a SIB cathode. researchgate.net It delivers a high operating voltage of 3.4 V vs. Na⁺/Na and an initial specific capacity of 125 mAh g⁻¹. researchgate.net Furthermore, it shows excellent structural reversibility and capacity retention, maintaining about 90% of its initial capacity after 50 cycles. researchgate.net

Table 2: Performance of a Vanadium-Based Cathode for Sodium-Ion Batteries

Cathode Material Initial Specific Capacity Voltage (vs Na⁺/Na) Capacity Retention (after 50 cycles)
γ-Na₀.₉₆V₂O₅ 125 mAh g⁻¹ 3.4 V ~90%

Performance measured at a C/5 rate. researchgate.net

The vanadium redox flow battery (VRFB) is a type of rechargeable battery that uses vanadium ions in different oxidation states to store chemical potential energy. wikipedia.org These batteries are well-suited for large-scale grid energy storage. wikipedia.org The electrolyte, which is a solution of vanadium salts, is a critical and costly component.

Sodium metavanadate can serve as a precursor for the synthesis of the vanadium electrolyte. researchgate.net Research has demonstrated processes to produce the necessary vanadium species from sodium metavanadate solutions. For instance, VO(OH)₂ has been recovered from sodium metavanadate solutions for use in VRFBs. researchgate.net Additionally, studies using ammonium (B1175870) metavanadate, a related compound, to prepare the electrolyte have shown high efficiencies that are comparable to those achieved with the more commonly used vanadyl sulfate (B86663). koreascience.kr A VRFB using an electrolyte prepared from ammonium metavanadate achieved an average current efficiency of 94.9%, a voltage efficiency of 82.2%, and an energy efficiency of 78.0%. koreascience.kr

Supercapacitors are energy storage devices known for their high power density and long cycle life. The performance of supercapacitors can be significantly enhanced by using electrode materials that exhibit pseudocapacitance, which involves fast and reversible faradaic reactions at the electrode surface.

Various sodium vanadate nanostructures, synthesized hydrothermally from precursors like sodium metavanadate dihydrate, have emerged as highly effective pseudocapacitive materials. ekb.egekb.egrsc.org Their layered structures and high surface area facilitate rapid ion transport and provide numerous active sites for charge storage. rsc.org For example, NaV₆O₁₅ nanorods synthesized from recycled fly ash have been used as a supercapacitor electrode, demonstrating a remarkable specific capacitance of 410 F/g at a current density of 1 A/g. ekb.egekb.eg This material also exhibits excellent cycling stability, retaining 94% of its initial capacitance after 10,000 cycles. ekb.egekb.eg The energy density for this system was reported to be 65.9 Wh/kg at a power density of 500 W/kg. ekb.eg Similarly, NaV₈O₂₀ nanobelts have also shown outstanding electrochemical performance for sodium-ion storage. rsc.org

Table 3: Performance of Sodium Vanadate Nanostructures in Supercapacitors

Electrode Material Specific Capacitance (at 1 A/g) Cycling Stability (after 10,000 cycles) Energy Density (at 500 W/kg)
NaV₆O₁₅ Nanorods 410 F/g 94% retention 65.9 Wh/kg

Electrochemical measurements conducted in a 1 M Na₂SO₄ electrolyte. ekb.egekb.eg

Electronic and Dielectric Materials Research

This compound is a subject of growing interest in the field of electronic and dielectric materials due to the versatile oxidation states of vanadium, which can impart unique electrical properties to materials. Research in this area explores its potential in various applications, from doped systems with tailored conductivity to its role in insulation and semiconductor technologies.

Investigations into Electrical Properties of Doped Sodium Metavanadate Systems

The electrical properties of sodium metavanadate can be significantly altered through doping with various elements. This process involves introducing foreign atoms into the material's crystal lattice, which can change its charge carrier concentration and mobility, thereby modifying its conductivity.

Research into doped vanadium oxide systems, which can be synthesized from precursors like sodium metavanadate, has shown that the introduction of different ions can tune the material's electrical characteristics. For instance, doping vanadium oxide nanobelts with lithium has been shown to enhance their electrochemical properties for potential use in batteries. While specific data on doped this compound is limited, the principles observed in related vanadium compounds are applicable. The doping process can create n-type or p-type semiconductor behavior depending on the dopant used.

The investigation of the dielectric properties of materials derived from sodium metavanadate is also an active area of research. The dielectric constant and dielectric loss are crucial parameters for applications in electronic components like capacitors. Studies on sodium metavanadate glasses have explored their dielectric behavior, revealing a dependency on frequency and temperature.

Table 1: Electrical Properties of Related Vanadate Systems

Material System Dopant Observed Effect on Electrical Properties Potential Application
Vanadium Oxide (VOx) Nanobelts Lithium (Li+) Enhanced electrochemical performance and conductivity. Lithium-ion batteries
Vanadium Oxide (VOx) Thin Films Tungsten (W) Increased electrical conductivity. Smart windows, sensors
Sodium Vanadate Glass - Frequency and temperature-dependent dielectric constant. Dielectric components

Potential in Electrical Insulation and Semiconductor Applications

The intrinsic electrical properties of sodium metavanadate and its derivatives suggest their potential in both electrical insulation and semiconductor applications. In its undoped form, sodium metavanadate can exhibit insulating properties. However, its most significant potential lies in its role as a precursor for creating vanadium-based semiconductor materials.

Vanadium pentoxide (V₂O₅), which can be synthesized from sodium metavanadate, is a well-known n-type semiconductor. Thin films and nanostructures of V₂O₅ exhibit thermochromic properties, meaning their electrical conductivity changes with temperature. This characteristic makes them suitable for applications in thermal sensors and switching devices.

Furthermore, the high dielectric constant of certain vanadate-based materials makes them candidates for use in high-k dielectric applications, which are essential for the miniaturization of electronic components like capacitors and transistors. Research into vanadate glasses has shown that their dielectric properties can be tailored through composition, opening possibilities for their use in specialized electronic devices.

Integration in Ceramic and Glass Science for Enhanced Properties

This compound plays a significant role in ceramic and glass manufacturing, where it is utilized to impart specific colors and modify the physical properties of the final products.

In ceramics, sodium metavanadate is primarily used as a pigment in glazes. Depending on the concentration and the presence of other elements in the glaze formulation, it can produce a range of colors, most notably yellows and greens. The vanadium ions are responsible for the coloration, and the final hue can be finely tuned by adjusting the firing conditions and the chemical composition of the glaze.

Beyond its role as a colorant, sodium metavanadate can also act as a fluxing agent in ceramic bodies. A flux is a material that lowers the melting point of the ceramic mixture, which can reduce the energy required for firing and can also lead to a denser, less porous final product.

In glass science, sodium metavanadate is added to glass formulations to create colored glass. The vanadium ions, typically in the +3, +4, or +5 oxidation states within the glass matrix, are responsible for the absorption of light at specific wavelengths, resulting in colors ranging from green to blue. The final color depends on the oxidation state of the vanadium, which can be controlled by the furnace atmosphere and the addition of oxidizing or reducing agents to the glass melt.

Table 2: Effects of Sodium Metavanadate in Ceramics and Glass

Application Function Resulting Property Enhancement
Ceramic Glazes Pigment Produces yellow, green, and brown hues.
Ceramic Bodies Fluxing Agent Lowers firing temperature and increases densification.
Glass Formulations Colorant Creates green and blue colored glass.

Role in Pigment Formulation and Specialty Chemical Production

The vibrant and stable colors produced by vanadium compounds make sodium metavanadate a valuable component in the formulation of industrial pigments. Its primary application in this area is in the ceramics industry for coloring glazes and ceramic bodies.

The production of vanadium-based yellow pigments, often referred to as "vanadium yellow," involves the use of sodium metavanadate in combination with other compounds like tin oxide or zirconium silicate. These pigments are known for their high thermal stability, making them suitable for the high temperatures encountered in ceramic firing.

In the realm of specialty chemical production, sodium metavanadate serves as a crucial precursor for the synthesis of other vanadium compounds. One of the most significant of these is vanadium pentoxide (V₂O₅), a compound with widespread applications as a catalyst in various industrial processes, including the production of sulfuric acid. The synthesis often involves the precipitation of ammonium metavanadate from a solution of sodium metavanadate, followed by thermal decomposition to yield high-purity vanadium pentoxide.

Furthermore, sodium metavanadate can be used as a source of soluble vanadium for the preparation of various polyoxovanadate clusters. These complex inorganic molecules are of interest for their potential applications in catalysis, medicine, and materials science.

Environmental and Biogeochemical Roles of Sodium Metavanadate Dihydrate

Vanadium Biogeochemistry and Environmental Fate

Vanadium is a redox-sensitive transition metal that exists naturally in the environment in several oxidation states, primarily +III, +IV, and +V. zarmesh.com The biogeochemical cycling and ultimate fate of vanadium are largely dictated by its oxidation state, which in turn is influenced by environmental conditions such as pH and redox potential. zarmesh.comnih.gov Anthropogenic activities, including the burning of fossil fuels and industrial processes, have led to increased concentrations of vanadium in the environment. nih.govscienceforecastoa.comacs.org

In oxic, aerobic environments, the most prevalent form is the pentavalent state (V(V)), which typically exists as the oxyanion vanadate (B1173111) (H₂VO₄⁻). zarmesh.comapical-ag-home.com This V(V) form, found in compounds like sodium metavanadate, is generally soluble, highly mobile, and more bioavailable than its lower oxidation state counterparts. nih.govscienceforecastoa.comacs.orgresearchgate.net In contrast, under reducing or anoxic conditions, V(V) can be reduced to the tetravalent state (V(IV)), which exists as the vanadyl cation (VO²⁺). apical-ag-home.comnih.gov The vanadyl form is less mobile and tends to form strong complexes with organic matter, such as humic acids, or adsorb to mineral surfaces like iron and aluminum oxides. zarmesh.comapical-ag-home.comnih.gov The trivalent state, V(III), occurs under strongly reducing conditions. zarmesh.com

The mobility and bioavailability of vanadium are critical to its environmental impact. While the total concentration of vanadium in soil is often around 100 mg/kg, the amount in the soil solution is a more accurate indicator of its potential toxicity and uptake by organisms. zarmesh.comapical-ag-home.com Vanadate's structural similarity to phosphate (B84403) allows it to be mistakenly taken up by organisms through phosphate transport pathways. apical-ag-home.com

Application as a Vanadium Source in Microbial Culture Media

Sodium metavanadate is frequently used as a source of vanadium in microbial culture media for research purposes. alkalisci.commedchemexpress.com Its solubility and the bioavailability of the vanadate ion make it an ideal compound for studying the interactions between vanadium and various microorganisms, particularly in the context of microbial respiration and detoxification mechanisms. alkalisci.commedchemexpress.comresearchgate.net

Numerous microorganisms are capable of reducing the more toxic and mobile V(V) (vanadate) to the less toxic and less mobile V(IV) (vanadyl). nih.gove3s-conferences.org This microbial reduction is a key process in the biogeochemical cycling of vanadium and is a focus of bioremediation research. nih.govacs.orgresearchgate.net Microbes can utilize vanadate as a terminal electron acceptor in anaerobic respiration or reduce it as a detoxification mechanism. nih.gove3s-conferences.org

Several bacterial and archaeal species have been identified as vanadate reducers. For instance, Shewanella oneidensis can couple the anaerobic oxidation of organic compounds like lactate, formate, and pyruvate to the reduction of V(V) to V(IV). researchgate.netnih.govcore.ac.uk The resulting vanadyl ion then precipitates out of the solution. researchgate.netnih.gov Other identified vanadate-reducing bacteria include species of Geobacter, Anaeromyxobacter, and Pseudomonas. e3s-conferences.orgcore.ac.uknih.gov

Studies have also demonstrated this capability in archaea. Mesophilic (Methanosarcina mazei) and thermophilic (Methanothermobacter thermautotrophicus) methanogens have been shown to reduce V(V) to V(IV) in their growth media. researchgate.net This reduction is linked to their metabolic activity, as it does not occur in non-growth media. researchgate.net

Table 1: Examples of Microorganisms Involved in Vanadate V(V) Reduction
MicroorganismTypeKey FindingsReferences
Shewanella oneidensisBacteriumReduces V(V) to V(IV) anaerobically using lactate, formate, or pyruvate as electron donors. researchgate.net, nih.gov, core.ac.uk
Geobacter metallireducensBacteriumCan grow using vanadium as the sole electron acceptor. e3s-conferences.org
Anaeromyxobacter spp.BacteriumIdentified as a putative V(V)-reducing bacterium in river sediments. nih.gov
Methanosarcina mazeiArchaea (Mesophilic Methanogen)Reduces up to 10 mM of V(V) in growth medium. researchgate.net
Methanothermobacter thermautotrophicusArchaea (Thermophilic Methanogen)Reduces up to 5 mM of V(V) in growth medium. researchgate.net

While low concentrations of vanadium can be utilized by some microorganisms, higher concentrations are often toxic. researchgate.net The presence of vanadate can significantly influence microbial metabolism. In studies with methanogens, the bioreduction of V(V) was found to inhibit methanogenesis, suggesting a diversion of electrons from methane production to vanadate reduction. researchgate.net In other microbes, vanadate has been observed to affect carbon and nitrogen metabolism. researchgate.net For example, in the presence of vanadate, alanine production in Thauera mesophilus VROV1 decreases, indicating a metabolic shift away from transamination reactions towards vanadate reduction. researchgate.net Some vanadate compounds, such as sodium orthovanadate, also exhibit antimicrobial properties by inhibiting enzymes like alkaline phosphatase, which are crucial for bacterial cell wall synthesis. nih.gov

Phytoremediation and Plant Uptake Studies of Vanadium from Vanadate Sources

Phytoremediation is an environmental cleanup strategy that uses plants to remove, contain, or detoxify contaminants in soil and water. e3s-conferences.orgresearchgate.net This approach is being explored for vanadium-contaminated sites, leveraging the natural ability of certain plants to uptake and accumulate metals. e3s-conferences.orgresearchgate.net

Plants primarily absorb vanadium from the soil through their root systems. scienceforecastoa.comresearchgate.net The pentavalent vanadate form is taken up much more readily than the tetravalent vanadyl form due to its higher mobility in the soil solution. scienceforecastoa.comapical-ag-home.com The uptake rate is influenced by soil pH, with the highest rates often observed in acidic conditions (pH 4-5). nih.gov

Once inside the plant roots, a biotransformation typically occurs where the more toxic V(V) is reduced to the less toxic V(IV). scienceforecastoa.comapical-ag-home.com This reduction immobilizes the vanadium within the root tissues, and consequently, only a small fraction is translocated to the above-ground parts of the plant, such as stems and leaves. scienceforecastoa.comapical-ag-home.comresearchgate.net

Hydroponic studies using vanadate sources have provided detailed insights into its effects on plant growth. At low concentrations (below 2 mg/kg), vanadium can sometimes stimulate plant growth and metabolic activity. apical-ag-home.com However, at higher concentrations, it becomes toxic, leading to inhibited growth, chlorosis (yellowing of leaves), and reduced biomass. scienceforecastoa.comutas.edu.au

Table 2: Vanadium Accumulation in Plant Tissues from a Nutrient Solution Containing 40 mg/l Ammonium (B1175870) Metavanadate
PlantTissueVanadium Concentration (µg/g dry weight)
Chinese green mustardLeaf328
Stem340
Root9,660
TomatoFruit4.04
Root4,010
Data sourced from a hydroponic study on vanadium uptake. utas.edu.au

Future Research Directions and Emerging Opportunities for Sodium Metavanadate Dihydrate

Innovations in Green Synthesis and Sustainable Production

The environmental impact of material production is a critical concern in modern manufacturing. Consequently, a significant research thrust is aimed at developing green and sustainable methods for synthesizing sodium metavanadate dihydrate. These innovations focus on reducing energy consumption, utilizing renewable precursors, and minimizing hazardous waste generation.

Eco-Friendly Synthesis Routes: Researchers are exploring ambient temperature synthesis routes for vanadate (B1173111) compounds, which drastically reduce the energy requirements compared to traditional high-temperature methods. rsc.org One promising approach involves the use of simple, low-cost chemical routes assisted by ultrasonication to produce sodium vanadate nanobelts. acs.org This method not only simplifies the process but also enhances the yield and quality of the final product. acs.org Additionally, hydrothermal and microwave-assisted techniques are being refined to offer rapid, energy-efficient synthesis of vanadate nanostructures with controlled morphology. rsc.orgnih.govmaterialssquare.com

Sustainable Precursors and Waste Valorization: A key aspect of sustainable production is the utilization of waste materials as precursors. Significant progress has been made in recovering vanadium from industrial byproducts such as fly ash from power stations, phosphogypsum from the phosphate (B84403) industry, and spent catalysts from sulfuric acid production. rsc.orgbohrium.comresearchgate.net These processes not only provide a cost-effective source of vanadium but also offer a viable solution for waste management, transforming hazardous materials into valuable products. bohrium.comnih.gov For instance, an eco-friendly and economical technique has been developed to prepare sodium vanadate nanorods from the leach liquor of fly ash. rsc.org

Life Cycle Assessment (LCA): To ensure the true sustainability of these emerging synthesis methods, comprehensive life cycle assessments are becoming increasingly important. LCA provides a holistic view of the environmental impact of a product, from raw material extraction to end-of-life disposal. nih.gov Studies on the life cycle of vanadium production processes help identify environmental hotspots and guide the development of more sustainable practices. researchgate.net Future research will likely focus on conducting detailed LCAs for various green synthesis routes of this compound to validate their environmental benefits.

Synthesis MethodPrecursorsKey Advantages
Ultrasonic-assisted Chemical Route Vanadium pentoxide, Sodium sulfate (B86663)Low-cost, Simple process, High yield
Hydrothermal Synthesis Vanadium pentoxide, Sodium chloride, Sodium dodecyl sulfateControl over morphology, Environmentally friendly
Waste Valorization (Fly Ash) Fly ash, Sodium carbonateEconomical, Eco-friendly, Waste recycling
Waste Valorization (Spent Catalysts) Spent sulfuric acid catalystsRecovery of valuable metals, Reduces hazardous waste

Exploration of Novel Composite Materials and Nanostructures

The intrinsic properties of this compound can be significantly enhanced by integrating it into composite materials and fabricating novel nanostructures. This area of research is opening up new avenues for its application in energy storage, catalysis, and beyond.

Nanostructure Engineering: The synthesis of one-dimensional (1D) nanostructures such as nanobelts, nanowires, and nanorods of sodium vanadate has garnered considerable attention. rsc.orgacs.orgresearchgate.net These nanostructures offer a high surface area and shortened diffusion paths for ions, making them highly suitable for electrochemical applications. rsc.orgacs.org For example, hydrothermally synthesized sodium vanadate nanobelts have demonstrated excellent performance as cathode materials in lithium-ion batteries. researchgate.net

Carbon-Based Composites: To overcome the limitations of low electrical conductivity in sodium vanadate, researchers are developing composites with carbonaceous materials like graphene and carbon nanotubes (CNTs). bohrium.comnih.govresearchgate.netresearchgate.net A freestanding composite film of sodium vanadate and multiwalled carbon nanotubes (MWCNTs) has shown exceptional rate capability and a long lifespan as a cathode for sodium-ion batteries. nih.gov Similarly, incorporating graphene can create a three-dimensional conductive network that enhances the electrochemical performance of vanadate-based materials. researchgate.net

Hybrid Materials: The creation of hybrid materials by combining sodium vanadate with other metal oxides or polymers is another promising research direction. For instance, magnesium vanadate-sodium vanadate composite nanowires have been synthesized and show potential as electrode materials for lithium-ion batteries. researchgate.net These hybrid materials can exhibit synergistic properties that are not present in the individual components.

Nanostructure/CompositeSynthesis MethodPotential Applications
NaV₈O₂₀ Nanobelts HydrothermalSupercapacitors, Sodium-ion batteries rsc.org
Na₂V₆O₁₆ Nanobelts Ultrasonic-assisted chemical routeSupercapacitors acs.org
NaV₆O₁₅/MWCNT Composite Hydrothermal and dispersionHigh-rate sodium-ion batteries nih.gov
MgV₂O₆-NaV₆O₁₅ Composite Ion exchangeLithium-ion batteries researchgate.net

Advanced In-situ Characterization Techniques for Dynamic Processes

A deeper understanding of the formation mechanisms and dynamic behavior of this compound is crucial for optimizing its synthesis and performance. Advanced in-situ characterization techniques are providing unprecedented insights into these processes in real-time.

Real-Time Observation of Nanostructure Growth: In-situ transmission electron microscopy (TEM) allows for the direct visualization of the growth of vanadate nanostructures. materialssquare.comacs.orgnih.gov Researchers have used in-situ TEM to observe the real-time thermal decomposition of ammonium (B1175870) metavanadate to form crystalline V₂O₅ nanostructures, revealing multiple growth stages. researchgate.netacs.org This technique provides invaluable information for controlling the morphology and crystal structure of the final product. acs.org

Monitoring Phase Transitions and Reactions: Techniques such as in-situ X-ray diffraction (XRD) and Raman spectroscopy are essential for monitoring phase transitions and chemical reactions during the synthesis and operation of vanadate-based materials. These methods can track the evolution of crystal structures under different temperatures, pressures, and electrochemical conditions, providing a comprehensive understanding of the material's behavior.

The application of these advanced characterization techniques will continue to be a key research focus, enabling a more rational design of synthesis processes and materials with tailored properties.

Theoretical and Computational Design of Vanadate-based Materials with Tailored Properties

In parallel with experimental research, theoretical and computational approaches are playing an increasingly vital role in accelerating the discovery and design of new vanadate-based materials.

First-Principles Calculations: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, bonding, and electrochemical properties of vanadate materials. rsc.orgnih.govresearchgate.net DFT calculations can predict properties such as band gaps, ion diffusion barriers, and cell voltages, providing valuable guidance for experimental efforts. researchgate.netacs.org For example, DFT studies have been used to understand the electronic properties of various vanadate compounds and the effects of cation substitution. rsc.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ions within the crystal structure of vanadates. researchgate.net This is particularly important for understanding the performance of these materials in battery applications, as it can elucidate the mechanisms of ion intercalation and diffusion. researchgate.net

Machine Learning and High-Throughput Screening: The integration of machine learning (ML) and high-throughput computational screening is set to revolutionize materials discovery. nih.govresearchgate.netnih.gov These approaches can rapidly screen vast numbers of potential compositions and structures to identify candidates with desired properties. researchgate.netnih.gov By training ML models on existing experimental and computational data, researchers can predict the properties of new materials with increasing accuracy, significantly reducing the time and cost of development. researchgate.netyoutube.com

Computational MethodKey Insights
Density Functional Theory (DFT) Electronic structure, Band gaps, Cell voltage, Ion diffusion barriers rsc.orgresearchgate.netacs.org
Molecular Dynamics (MD) Ion transport mechanisms, Diffusion coefficients researchgate.net
Machine Learning (ML) Accelerated property prediction, Design of novel materials nih.govresearchgate.net
High-Throughput Screening Rapid identification of promising material compositions researchgate.netnih.gov

Interdisciplinary Approaches to Address Complex Scientific and Engineering Challenges

The full potential of this compound can be realized through interdisciplinary collaborations that bridge materials science with fields such as biology, medicine, and environmental engineering.

Biomedical Applications: Vanadium-based nanomaterials are being explored for a range of biomedical applications, including cancer diagnosis and treatment, and as antimicrobial agents. nih.govnih.govbohrium.comresearchgate.netdntb.gov.ua The ability of vanadium oxides to generate reactive oxygen species is being harnessed for therapeutic purposes. nih.gov Future research will focus on developing biocompatible sodium vanadate nanostructures for targeted drug delivery and advanced therapies. nih.gov

Environmental Remediation: The catalytic properties of vanadate compounds make them promising candidates for environmental remediation, such as the degradation of organic pollutants in water. The development of efficient and stable sodium vanadate-based photocatalysts could offer sustainable solutions to environmental challenges.

Integrated Energy and Environmental Systems: An exciting area of future research lies in the development of integrated systems that address both energy and environmental needs. For example, sodium vanadate-based materials could be used in photoelectrochemical cells that simultaneously generate clean energy and treat wastewater. These interdisciplinary approaches will be crucial for tackling complex global challenges and unlocking the full potential of this compound.

Q & A

Q. What are the recommended methods for synthesizing sodium metavanadate dihydrate in a laboratory setting?

this compound is typically obtained by dissolving anhydrous sodium metavanadate (NaVO₃) in boiling deionized water under nitrogen to prevent oxidation, followed by slow cooling to room temperature. Crystallization occurs as the solution cools, yielding the dihydrate form. The product is filtered, washed with cold water to remove impurities, and dried at controlled humidity to preserve hydration .

Q. How should this compound be characterized to confirm purity and structural integrity?

Key characterization techniques include:

  • X-ray diffraction (XRD) to verify crystal structure and phase purity.
  • Thermogravimetric analysis (TGA) to confirm hydration status (e.g., 10–15% weight loss at ~100–150°C corresponds to water removal).
  • FTIR spectroscopy to identify vanadate vibrational bands (e.g., V–O stretching at 800–950 cm⁻¹).
  • Elemental analysis (e.g., ICP-OES) to quantify sodium and vanadium content .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store at room temperature in airtight containers to avoid moisture absorption or dehydration. Prolonged exposure to air may lead to partial conversion to the anhydrous form (NaVO₃), which has distinct reactivity. Label containers with desiccant indicators for humidity monitoring .

Q. What safety protocols are critical when handling this compound?

  • Use nitrile gloves and lab coats to prevent skin contact, as vanadium compounds are toxic (rat oral LD₅₀: 200 mg/kg).
  • Work in a fume hood to avoid inhalation of dust.
  • Neutralize spills with 5% sodium bicarbonate solution and dispose of waste via hazardous chemical protocols .

Advanced Research Questions

Q. How does this compound function in catalytic systems, such as redox reactions or nanocomposite synthesis?

In catalytic applications, NaVO₃·2H₂O acts as a precursor for vanadium oxide (V₂O₅) nanoparticles. For example:

  • Dissolve NaVO₃·2H₂O in water, add ammonium chloride, and adjust pH to 8 to precipitate NH₄VO₃.
  • Calcinate at 600°C to form V₂O₅, which is integrated into PVDF-based nanocomposites for optical studies .
  • In Stretford-like solutions, vanadate species (e.g., decavanadate) act as redox mediators for sulfide oxidation .

Q. What spectroscopic techniques are used to analyze vanadate speciation in aqueous solutions?

  • 51V NMR spectroscopy identifies isopolyvanadate species (e.g., VO₃⁻, V₂O₇⁴⁻, V₁₀O₂₈⁶⁻) based on chemical shifts.
  • UV-Vis spectroscopy monitors pH-dependent equilibria (e.g., transitions between monomeric and oligomeric vanadates at pH 2–12) .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies arise from hydration state and experimental conditions:

  • The dihydrate (NaVO₃·2H₂O) dehydrates at 100–150°C, forming anhydrous NaVO₃ (melting point: 630°C).
  • Use controlled TGA-DSC with slow heating rates (2°C/min) to distinguish dehydration steps from decomposition. Cross-reference with XRD post-analysis to confirm phase transitions .

Q. What strategies optimize reaction yields when using this compound in metathesis reactions (e.g., with ammonium nitrate)?

For NH₄NO₃ + NaVO₃ → NH₄VO₃↓ + NaNO₃:

  • Maintain stoichiometric excess of NH₄NO₃ (1.2:1 molar ratio) to drive precipitation.
  • Adjust pH to 6–7 to minimize competing protonation of vanadate.
  • Use ethanol as a co-solvent to reduce NH₄VO₃ solubility and enhance yield .

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